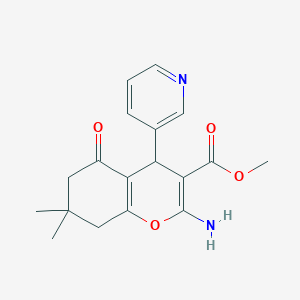
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chromene. This intermediate is then subjected to further reactions, including amination and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(2,4-difluorophenyl)thiazole: Known for its antimicrobial properties.
Ethyl 2-aminothiazole-4-carboxylate: Used in the synthesis of Schiff bases with antimicrobial activity.
Uniqueness
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is unique due to its chromene core structure combined with the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C18H15F2NO4 |
|---|---|
Poids moléculaire |
347.3g/mol |
Nom IUPAC |
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15F2NO4/c1-2-24-18(23)16-15(11-5-3-9(19)7-13(11)20)12-6-4-10(22)8-14(12)25-17(16)21/h3-8,15,22H,2,21H2,1H3 |
Clé InChI |
KTFJSKIITFTJGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-adamantylcarbonyl)-7-chloro-2-(3-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B459173.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B459174.png)
![1-Adamantyl[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B459175.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B459176.png)
![4-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-2-amino-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B459177.png)

![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B459181.png)
![2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE](/img/structure/B459182.png)

![1-Methylethyl [(3-cyano-4,6-dithien-2-ylpyridin-2-yl)sulfanyl]acetate](/img/structure/B459186.png)


![6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459189.png)

